3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole is a heterocyclic organic compound with a unique structure that includes a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method is the reaction of ethyl acetoacetate with isopropyl hydrazine under acidic conditions, followed by methylation to introduce the methyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and blocking substrate access. Additionally, it may modulate receptor activity by interacting with binding sites, altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-4,5-dihydro-1H-pyrazole: Similar structure but different substituents.
3-Isopropyl-1-methyl-4,5-dihydro-1H-pyrazole: Varies in the position of the isopropyl group.
4-Methyl-1-ethyl-3,5-dihydro-1H-pyrazole: Different substitution pattern on the pyrazole ring.
Uniqueness
3-Ethyl-1-isopropyl-4-methyl-4,5-dihydro-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with enzymes and receptors, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-ethyl-4-methyl-2-propan-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C9H18N2/c1-5-9-8(4)6-11(10-9)7(2)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
HPRQHQZVXXPSNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(CC1C)C(C)C |
Origin of Product |
United States |
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